molecular formula C15H24ClNO2S B4407760 4-(2-{2-[(4-methylphenyl)thio]ethoxy}ethyl)morpholine hydrochloride

4-(2-{2-[(4-methylphenyl)thio]ethoxy}ethyl)morpholine hydrochloride

Cat. No. B4407760
M. Wt: 317.9 g/mol
InChI Key: WEDWTNSVCXHBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-{2-[(4-methylphenyl)thio]ethoxy}ethyl)morpholine hydrochloride, also known as MTMEC, is a chemical compound that has been studied for its potential applications in scientific research. It is a morpholine derivative that has been synthesized through a specific method and has been found to have various biochemical and physiological effects.

Mechanism of Action

4-(2-{2-[(4-methylphenyl)thio]ethoxy}ethyl)morpholine hydrochloride acts as a sigma-1 receptor agonist, which means that it binds to and activates this protein. This leads to various biochemical and physiological effects, including the modulation of calcium signaling and the regulation of the release of various neurotransmitters.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the modulation of calcium signaling, the regulation of the release of various neurotransmitters, and the promotion of neuronal survival and regeneration.

Advantages and Limitations for Lab Experiments

4-(2-{2-[(4-methylphenyl)thio]ethoxy}ethyl)morpholine hydrochloride has several advantages for use in lab experiments, including its high affinity for the sigma-1 receptor and its ability to modulate calcium signaling. However, it also has limitations, including its potential toxicity and the need for further research to fully understand its mechanisms of action.

Future Directions

There are several future directions for research on 4-(2-{2-[(4-methylphenyl)thio]ethoxy}ethyl)morpholine hydrochloride, including further studies on its mechanisms of action, its potential therapeutic applications, and its potential use in the development of new drugs for various neurological disorders. Additionally, further research is needed to fully understand the limitations and potential toxicity of this compound.

Scientific Research Applications

4-(2-{2-[(4-methylphenyl)thio]ethoxy}ethyl)morpholine hydrochloride has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes, including pain perception, learning, and memory.

properties

IUPAC Name

4-[2-[2-(4-methylphenyl)sulfanylethoxy]ethyl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2S.ClH/c1-14-2-4-15(5-3-14)19-13-12-18-11-8-16-6-9-17-10-7-16;/h2-5H,6-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEDWTNSVCXHBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCOCCN2CCOCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199967
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-{2-[(4-methylphenyl)thio]ethoxy}ethyl)morpholine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(2-{2-[(4-methylphenyl)thio]ethoxy}ethyl)morpholine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(2-{2-[(4-methylphenyl)thio]ethoxy}ethyl)morpholine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(2-{2-[(4-methylphenyl)thio]ethoxy}ethyl)morpholine hydrochloride
Reactant of Route 5
Reactant of Route 5
4-(2-{2-[(4-methylphenyl)thio]ethoxy}ethyl)morpholine hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(2-{2-[(4-methylphenyl)thio]ethoxy}ethyl)morpholine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.